6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride
Description
6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride is a bicyclic compound featuring a spiro junction at the 3.5 position, where a nitrogen atom (aza) replaces one carbon in the nonane backbone. The carboxylic acid group at position 7 and the hydrochloride salt enhance its polarity, making it suitable for applications in medicinal chemistry as a building block for drug discovery. Its molecular formula is C₉H₁₄ClNO₂ (derived from related compounds in ), with a molecular weight of approximately 215.67 g/mol. The spiro architecture imparts conformational rigidity, which can optimize binding affinity in biological targets .
Properties
IUPAC Name |
6-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)7-2-5-9(6-10-7)3-1-4-9;/h7,10H,1-6H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFQGCOSSZPWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(NC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid group. One common method involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic structure. The carboxylic acid group can then be introduced through a series of reactions, such as oxidation or hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The final product is typically purified through crystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine in the azaspiro ring undergoes alkylation and acylation reactions. For example:
Alkylation with methyl chloroformate
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Reagents : Methyl chloroformate, triethylamine (base)
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Conditions : Room temperature, inert solvent (e.g., dichloromethane)
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Product : Methyl ester derivative of the carboxylic acid group.
Acylation with acetyl chloride
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Reagents : Acetyl chloride, pyridine
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Conditions : 0–5°C, tetrahydrofuran (THF)
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Product : N-acylated spirocyclic compound.
Acid-Base Reactions
The carboxylic acid group participates in salt formation and deprotonation:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Deprotonation | Sodium hydroxide (aqueous) | Sodium carboxylate salt | |
| Salt Formation | Ammonia or amines | Ammonium or alkylammonium salts |
Esterification and Amide Formation
The carboxylic acid reacts with alcohols or amines to form esters or amides:
Esterification
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Reagents : Methanol, sulfuric acid (catalyst)
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Conditions : Reflux, 12 hours
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Product : Methyl ester derivative.
Amide Formation
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Reagents : Thionyl chloride (to form acyl chloride), followed by primary amine
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Conditions : Room temperature, dichloromethane
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Product : Spirocyclic amide.
Cycloaddition Reactions
The strained spirocyclic structure facilitates [3+2] cycloadditions:
With Nitrile Oxides
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Reagents : Nitrile oxide (in situ generation from hydroxymoyl chlorides)
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Conditions : Room temperature, dichloromethane
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Product : Isoxazoline-fused spiro compound.
Reduction and Oxidation Reactions
Reduction of the Carboxylic Acid
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Reagents : Lithium aluminum hydride (LiAlH₄)
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Conditions : Dry ether, 0°C → room temperature
Oxidation of the Amine
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Reagents : Hydrogen peroxide (H₂O₂), acetic acid
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Conditions : 50°C, 6 hours
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Product : N-oxide derivative.
Stability and Reactivity Considerations
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Thermal Stability : Decomposes above 200°C.
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pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in strongly basic media.
Scientific Research Applications
Medicinal Chemistry
6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride is investigated for its potential as a pharmaceutical intermediate and lead compound in drug discovery. Its unique structure may offer novel interactions with biological receptors and enzymes.
Case Study : In a study exploring the compound's efficacy as a Farnesoid X receptor (FXR) agonist, derivatives of 6-azaspiro[3.5]nonane were shown to activate FXR effectively in vitro and in vivo, demonstrating potential for treating conditions like nonalcoholic steatohepatitis (NASH) .
Organic Synthesis
The compound serves as a building block for synthesizing more complex spirocyclic molecules. The spirocyclic framework can be modified to create various derivatives with enhanced biological activity or stability.
| Application | Details |
|---|---|
| Building Block | Used in the synthesis of spirocyclic compounds for drug development. |
| Derivative Synthesis | Modifications lead to compounds with improved pharmacological properties. |
Biological Research
Research into the biological activities of this compound has revealed its interactions with specific enzymes and receptors, potentially influencing metabolic pathways.
Mechanism of Action : The compound's spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating biological pathways .
Industrial Applications
In addition to its research applications, this compound may also find uses in industrial contexts, such as:
- Development of new materials.
- As a catalyst in chemical reactions.
Summary of Findings
The exploration of this compound reveals its multifaceted applications across various scientific domains:
- Medicinal Chemistry : Potential as a drug candidate targeting FXR.
- Organic Synthesis : Serves as a versatile building block for novel compounds.
- Biological Research : Investigated for its interactions with molecular targets.
Mechanism of Action
The mechanism of action of 6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs with Modified Functional Groups
(a) 6-Azaspiro[3.5]nonane-7-carboxamide hydrochloride
- Molecular Formula : C₁₀H₁₁ClFN₂O₂ ().
- Key Difference : The carboxylic acid (-COOH) is replaced by a carboxamide (-CONH₂).
(b) 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride
- Molecular Formula: C₈H₁₄ClNO₃ ().
- Key Difference : An oxygen atom (oxa) replaces a carbon in the spiro ring.
- The smaller ring size (3.5 vs. 4.4 in ) may affect spatial orientation in target binding .
(c) 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride
- Molecular Formula: C₈H₁₄ClNO₃ ().
- Key Difference : Spiro junction at [4.4] instead of [3.5], creating larger rings (five- and four-membered).
- Impact : Expanded ring systems may increase steric bulk, influencing selectivity in receptor interactions .
Derivatives with Substituent Variations
(a) 7-Azaspiro[3.5]nonane, 2-(2-fluorophenoxy)-, hydrochloride
- Molecular Formula: C₁₄H₁₈ClFNO ().
- Key Feature: A 2-fluorophenoxy group is attached to the spiro core.
(b) 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-azido-, phenylmethyl ester
- Molecular Formula : C₁₆H₁₈N₄O₂ ().
- Key Feature : Azide (-N₃) and benzyl ester groups.
- Impact : The azide enables click chemistry applications, while the ester mask improves cell permeability compared to the free acid .
Key Trends and Insights
Functional Group Influence :
- Carboxylic acid derivatives exhibit higher solubility in aqueous media but lower cell permeability than esters or amides.
- Halogenated substituents (e.g., fluorine in ) enhance metabolic stability and bioavailability .
Spiro Ring Modifications: Smaller spiro systems (e.g., [3.5] vs. Oxygen or additional nitrogen atoms in the ring (e.g., 7-oxa in ) alter electronic properties and hydrogen-bonding networks .
Pharmacological Relevance :
- Spiro compounds are frequently used in antibiotics (e.g., cephalosporins in ) and kinase inhibitors due to their rigid, three-dimensional structures .
Biological Activity
6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride is a spirocyclic compound with significant potential in biological applications. It is characterized by its unique molecular structure, which includes a spirocyclic framework and a carboxylic acid functional group, contributing to its diverse biological activities.
Chemical Structure and Properties
- Molecular Formula : C9H15NO2·HCl
- CAS Number : 2228128-60-5
- Physical State : Typically encountered as a hydrochloride salt, enhancing its solubility in aqueous environments.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The unique spirocyclic structure allows for effective binding in active sites of target proteins, potentially leading to inhibition or modulation of various biological pathways.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects, including:
- Anti-inflammatory Activity : Studies have suggested its potential in modulating inflammatory responses, making it a candidate for treating conditions like arthritis or other inflammatory diseases.
- Chemokine Receptor Modulation : It has been shown to influence the activity of chemokine receptors (CCR3 and CCR5), which are crucial in immune responses and have implications in HIV treatment and other immunomodulatory applications .
- Antimicrobial Properties : Preliminary investigations point towards its efficacy against certain bacterial strains, although further studies are required to establish specific mechanisms and effectiveness .
Research Findings and Case Studies
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : A study highlighted the compound's role as an inhibitor of FAAH, which is involved in the metabolism of endocannabinoids. This inhibition may have therapeutic implications for pain management and anxiety disorders .
- GPR119 Agonist Activity : Related compounds in the same chemical family have been explored for their activity as GPR119 agonists, showing promise in glucose regulation and potential applications in diabetes management .
- Synthesis and Biological Evaluation : A series of derivatives based on 6-Azaspiro[3.5]nonane-7-carboxylic acid were synthesized and evaluated for their biological activity, demonstrating varying degrees of efficacy across different assays .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 7-Azaspiro[3.5]nonane-6-carboxylic acid | Modulation of chemokine receptors | Similar spirocyclic structure |
| 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate | Antimicrobial properties | Different functional groups affecting reactivity |
Q & A
Q. What are the key synthetic strategies for 6-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?
The synthesis of spirocyclic compounds like 6-azaspiro[3.5]nonane derivatives typically involves nucleophilic substitution or cyclization reactions. For example, analogous compounds (e.g., benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride) are synthesized via amine group activation under basic conditions with reagents like benzyl chloroformate . Optimizing pH, temperature, and solvent polarity is critical to minimize side reactions (e.g., over-alkylation). Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity and purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR can resolve spirocyclic ring strain and confirm proton environments (e.g., distinguishing axial vs. equatorial substituents) .
- Mass Spectrometry : HRMS validates molecular weight and detects impurities (e.g., residual solvents or unreacted intermediates) .
- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen bonding patterns in the hydrochloride salt form .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of this compound in drug discovery?
Quantum mechanical calculations (e.g., DFT) model spirocyclic ring strain and predict reaction pathways. For example, the oxa-analog 7-oxaspiro[3.5]nonane-2-carboxylic acid undergoes regioselective oxidation at the carboxylic acid group, guided by frontier molecular orbital (FMO) analysis . Tools like AI-driven synthesis planners (e.g., ICReDD’s reaction path search) can propose optimal conditions for derivatization .
Q. What experimental approaches resolve contradictions in biological activity data for spirocyclic compounds?
Discrepancies in enzyme inhibition (e.g., FAAH inhibition by 7-azaspiro[3.5]nonane carboxamides ) may arise from assay conditions or stereochemical variations. To address this:
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Compare enantiomers via chiral HPLC and assess activity differences .
- Validate target engagement in cellular assays (e.g., overexpression of FAAH in HEK293 cells) .
Q. How do spirocyclic structural modifications impact solubility and bioavailability?
| Derivative | Structural Change | Solubility (mg/mL) | LogP |
|---|---|---|---|
| Parent compound | 6-Azaspiro core | 0.15 (pH 7.4) | 1.2 |
| Methyl ester | Esterification of COOH | 0.03 | 2.5 |
| PEGylated derivative | PEG chain at N-position | 1.8 | -0.7 |
| Data from analogs (e.g., 7-oxaspiro derivatives ) suggest that introducing polar groups (e.g., PEG) enhances aqueous solubility, while esterification increases lipophilicity. |
Methodological Challenges
Q. What strategies mitigate ring-opening side reactions during functionalization of the spirocyclic core?
- Protection-Deprotection : Temporarily protect the secondary amine with Boc groups during alkylation .
- Low-Temperature Conditions : Perform reactions at -20°C to reduce ring strain-induced reactivity .
- Catalytic Control : Use Pd-catalyzed cross-coupling to minimize unwanted nucleophilic attacks .
Q. How can researchers design robust SAR studies for 6-azaspiro[3.5]nonane derivatives?
- Synthesize analogs with systematic substitutions (e.g., varying substituents at positions 2 and 7).
- Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., ClogP, polar surface area) with activity .
- Validate hypotheses with molecular dynamics simulations (e.g., docking into FAAH’s active site ).
Data Interpretation and Reproducibility
Q. Why do NMR spectra of spirocyclic compounds exhibit unexpected splitting patterns?
Spirocyclic rigidity creates diastereotopic protons, leading to complex splitting. For example, axial-equatorial proton pairs in 7-oxaspiro[3.5]nonane derivatives show geminal coupling ( Hz) . Use H-H COSY and NOESY to assign peaks accurately.
Q. How can batch-to-batch variability in hydrochloride salt crystallization be minimized?
- Control supersaturation levels using antisolvent addition (e.g., dropwise EtO into THF solution).
- Monitor polymorphism via in-situ Raman spectroscopy .
- Standardize drying conditions (e.g., 40°C under vacuum for 24 hours) .
Ethical and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
